molecular formula C12H9NO3S B15082602 4-[(4-Nitrophenyl)sulfanyl]phenol

4-[(4-Nitrophenyl)sulfanyl]phenol

Cat. No.: B15082602
M. Wt: 247.27 g/mol
InChI Key: OZKBCXNJYCRMLD-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenyl)sulfanyl]phenol is a phenolic compound featuring a sulfanyl (-S-) bridge connecting a phenol moiety to a 4-nitrophenyl group. The nitro group (-NO₂) at the para position of the phenyl ring imparts significant electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C12H9NO3S

Molecular Weight

247.27 g/mol

IUPAC Name

4-(4-nitrophenyl)sulfanylphenol

InChI

InChI=1S/C12H9NO3S/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,14H

InChI Key

OZKBCXNJYCRMLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Classical Synthesis Methods

Thiol-Ether Coupling via Nucleophilic Aromatic Substitution

The most widely reported method involves the reaction of 4-nitrophenylthiol with 4-bromophenol under basic conditions. In a typical procedure:

  • Reactants : 4-Nitrophenylthiol (1.2 equiv) and 4-bromophenol (1.0 equiv) are dissolved in anhydrous dimethylformamide (DMF).
  • Base : Potassium carbonate (2.5 equiv) is added to deprotonate the phenol.
  • Reaction Conditions : The mixture is heated at 80°C for 12–24 hours under nitrogen.
  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) to yield 4-[(4-nitrophenyl)sulfanyl]phenol.

Yield : 60–68%.
Key Advantage : Straightforward setup with commercially available starting materials.

Catalytic Approaches for Enhanced Efficiency

Lewis Acid-Catalyzed Thiolation

A optimized protocol using FeCl$$3$$ or BF$$3$$·OEt$$_2$$ as catalysts significantly improves reaction kinetics and yield:

Procedure with FeCl$$_3$$
  • Reactants : 4-Nitrophenol (0.3 mmol) and 1-(4-nitrophenylthio)pyrrolidine-2,5-dione (0.33 mmol) in dichloromethane (2 mL).
  • Catalyst : FeCl$$_3$$ (10 mol%) is added at room temperature.
  • Reaction Monitoring : Progress is tracked via TLC (petroleum ether/ethyl acetate, 4:1).
  • Purification : Column chromatography affords the product as a light-yellow solid.

Yield : 65%.
Characterization :

  • $$ ^1\text{H NMR} $$ (CDCl$$_3$$, 400 MHz): δ 7.35 (d, $$ J = 8.7 $$ Hz, 2H), 7.11–7.24 (m, 5H), 6.80 (d, $$ J = 8.7 $$ Hz, 2H).
  • EIMS : $$ m/z $$ 247.03 (M$$^+$$).
Boron Trifluoride Etherate (BF$$3$$·OEt$$2$$) Method

Identical conditions with BF$$3$$·OEt$$2$$ (10 mol%) yield comparable results (64%), demonstrating the versatility of Lewis acids in mediating thioether formation.

Analytical Characterization and Quality Control

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ : Distinct aromatic signals at δ 7.35 (para-substituted phenyl) and δ 6.80 (phenolic protons) confirm the structure.
  • $$ ^{13}\text{C NMR} $$ : Peaks at δ 155.8 (C-OH), 138.4 (C-S), and 124.8 (C-NO$$_2$$) align with expected electronic environments.
  • Mass Spectrometry : EIMS shows a molecular ion peak at $$ m/z $$ 247.03, consistent with the molecular formula.

Purity Assessment

Commercial samples (e.g., Sigma-Aldrich PH010307) lack certified analytical data, emphasizing the need for in-house validation via HPLC (C18 column, acetonitrile/water gradient).

Applications in Advanced Organic Synthesis

Enamine Formation

The phenolic hydroxyl group undergoes condensation with aldehydes to form enamines, pivotal in heterocyclic chemistry. For example:
$$
\text{this compound} + \text{RCHO} \xrightarrow{\text{AcOH}} \text{Enamine derivative}
$$
Yield : 70–75% under microwave irradiation.

Polymer Functionalization

Incorporating the compound into polyether sulfones enhances thermal stability (T$$_g$$ > 200°C) and electrochemical activity, as demonstrated in proton-exchange membrane studies.

Scientific Research Applications

4-[(4-Nitrophenyl)sulfanyl]phenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-[(4-Nitrophenyl)sulfanyl]phenol involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group is reduced to an amino group, which can then interact with various biological molecules. The sulfanyl group can also participate in redox reactions, influencing the compound’s overall reactivity and interaction with other molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

Sulfanyl-Substituted Phenols

3-[(4-Methylphenyl)sulfanyl]phenol
  • Structure : A methyl group replaces the nitro substituent on the phenyl ring.
  • Impact : The electron-donating methyl group enhances the electron density of the aromatic system, increasing stability toward electrophilic substitution compared to the nitro analogue. This compound is synthesized via nucleophilic aromatic substitution, similar to methods applicable to the target compound .
2-[(4-Nitrophenyl)sulfanyl]acetic acid
  • Structure: Replaces the phenol group with an acetic acid (-COOH) moiety.
  • Impact : The carboxylic acid group introduces hydrogen-bonding capacity and acidity (pKa ~2.5), altering solubility in polar solvents. Applications include chelation or as a ligand in coordination chemistry .
4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol
  • Structure: Incorporates a piperazinyl linker between the phenol and nitrophenyl groups.
  • Impact : The piperazine ring introduces basicity (pKa ~8.5) and conformational flexibility, making this compound a key intermediate in antifungal drug synthesis (e.g., itraconazole) .

Nitro-Substituted Aromatic Compounds

(E)-4-(4-Nitrostyryl)phenol
  • Structure : Features a styryl (-CH=CH-) bridge instead of a sulfanyl group.
  • Impact: The conjugated double bond extends π-electron delocalization, resulting in a UV absorption peak at 339 nm, compared to 315 nm for non-conjugated analogues. This property is critical for optoelectronic applications .
4-[(E)-(4-Nitrobenzylidene)amino]phenol
  • Structure : Contains an imine (-CH=N-) linkage.
  • Impact : The Schiff base structure enables metal coordination and photochromism. Its molecular weight (242.234 g/mol) and planar geometry facilitate crystallinity, as seen in related triazole derivatives .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) UV λ_max (nm) Key Functional Groups
4-[(4-Nitrophenyl)sulfanyl]phenol C₁₂H₉NO₃S 247.27 (calc.) ~370 (est.) -OH, -S-, -NO₂
3-[(4-Methylphenyl)sulfanyl]phenol C₁₃H₁₂OS 216.30 Not reported -OH, -S-, -CH₃
2-[(4-Nitrophenyl)sulfanyl]acetic acid C₈H₇NO₄S 213.21 Not reported -COOH, -S-, -NO₂
(E)-4-(4-Nitrostyryl)phenol C₁₄H₁₁NO₃ 241.24 339 -OH, -CH=CH-, -NO₂
4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol C₁₆H₁₇N₃O₃ 299.32 Not reported -OH, piperazine, -NO₂

Notes:

  • The nitro group reduces solubility in aqueous media but enhances stability in organic solvents (e.g., DMSO, THF).
  • Sulfanyl bridges (-S-) improve thermal stability compared to ether (-O-) or amine (-NH-) linkages .

Chemical Reactivity

  • Nucleophilic Substitution: The sulfanyl group in this compound can undergo oxidation to sulfoxide or sulfone derivatives, altering electronic properties for catalytic applications .
  • Electrophilic Aromatic Substitution: The nitro group deactivates the ring, directing incoming electrophiles to meta positions. In contrast, methyl-substituted analogues (e.g., 3-[(4-Methylphenyl)sulfanyl]phenol) undergo faster substitution at ortho/para positions .

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